Calcitriol lactone

Description

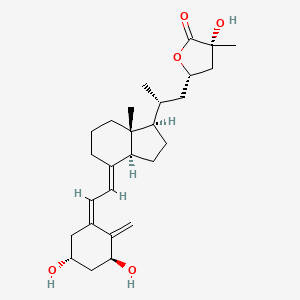

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYIVSWWSRCZFA-RWVJFQLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051359 | |

| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81203-50-1, 208408-46-2 | |

| Record name | Calcitriol lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81203-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Calcitriol Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of calcitriol (B1668218) lactone, a major metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). This document details the initial identification and stereochemical elucidation of the natural (23S,25R) isomer, its biosynthesis from calcitriol, and its distinct biological activities, including its interaction with the vitamin D receptor (VDR). The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in the fields of endocrinology, bone metabolism, and drug development.

Introduction

Vitamin D₃ is a prohormone that undergoes sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D₃ (calcifediol) and then in the kidneys to produce the hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol).[1] Calcitriol is a critical regulator of calcium and phosphate (B84403) homeostasis, primarily by modulating gene expression through its interaction with the nuclear vitamin D receptor (VDR).[2] The metabolic fate of calcitriol involves further enzymatic modifications that lead to its inactivation and excretion. One of the major metabolic pathways for calcitriol involves a series of hydroxylation and cyclization reactions to form calcitriol lactone.[3] This document provides an in-depth exploration of the discovery, synthesis, and biological characterization of this significant metabolite.

Discovery and Stereochemical Elucidation

The existence of a lactonic metabolite of calcitriol was first reported in the early 1980s. However, the definitive stereochemical configuration of the naturally occurring form was established in 1985 by Ishizuka and colleagues.[4] Through chemical synthesis of the four possible diastereoisomers at the C-23 and C-25 positions, they were able to identify the natural metabolite.

Key Experiment: Determination of Natural Stereochemistry

The pivotal study by Ishizuka et al. utilized high-performance liquid chromatography (HPLC) and a competitive vitamin D receptor (VDR) binding assay to distinguish between the synthetic diastereoisomers and the natural this compound isolated from canine serum.[4] The natural metabolite was found to co-migrate with the chemically synthesized (23S,25R)-1α,25-dihydroxyvitamin D₃-26,23-lactone.[4] This finding was further supported by competitive binding assays, which demonstrated that while the (23S,25R) isomer was the poorest competitor for the VDR among the four diastereoisomers, its binding affinity matched that of the natural lactone.[4]

Biosynthesis of this compound

This compound is a product of the C-23 oxidation pathway of calcitriol metabolism. This pathway is an alternative to the C-24 oxidation pathway, which leads to the production of calcitroic acid. The conversion of calcitriol to its lactone form involves a series of enzymatic steps.

The biosynthesis is a multi-step process initiated by hydroxylation at the C-26 position, followed by further hydroxylation at C-23, and subsequent intramolecular cyclization to form the lactone ring.[3]

Biosynthesis of this compound from Calcitriol.

Chemical Synthesis

The total synthesis of this compound and its diastereomers has been a subject of significant research, driven by the need for pure standards for biological testing and the exploration of structure-activity relationships.[5][6] The syntheses are complex, often involving the stereoselective construction of the side chain and its subsequent coupling to a vitamin D A-ring synthon.

A common strategy involves the diastereoselective Reformatsky-type crotylation to establish the C-23 stereocenter and a diastereoselective epoxidation to control the stereochemistry at C-25.[5][6] The resulting CD-ring synthon is then coupled with an A-ring synthon, often via a palladium-catalyzed reaction, to yield the final this compound diastereomers.[5][6]

General Synthetic Strategy for this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to the VDR, this compound can modulate the expression of target genes involved in a variety of physiological processes, including calcium homeostasis and cell differentiation.

Vitamin D Receptor (VDR) Binding

The binding affinity of this compound for the VDR is notably lower than that of its precursor, calcitriol. The stereochemistry at the C-23 and C-25 positions significantly influences this binding. The naturally occurring (23S,25R) isomer has been shown to be the weakest binder among the four possible diastereoisomers.[4]

| Compound | Relative Binding Affinity to VDR (Compared to Calcitriol) |

| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% |

| (23S,25S)-Calcitriol Lactone | Higher than other lactone isomers |

| (23R,25R)-Calcitriol Lactone | Intermediate |

| (23R,25S)-Calcitriol Lactone | Intermediate |

| (23S,25R)-Calcitriol Lactone (Natural) | Lowest among diastereomers |

Note: This table represents a qualitative comparison based on competitive binding assays. Precise Kᵢ values are not consistently reported in the literature.

Genomic Signaling Pathway of this compound via VDR.

Effects on Cell Differentiation and Bone Metabolism

This compound has been shown to have distinct biological activities compared to calcitriol. For instance, certain synthetic analogs of this compound, such as TEI-9647 ((23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone), act as VDR antagonists in human cells, inhibiting the genomic actions of calcitriol.[1][3] This antagonistic activity is species-specific, as TEI-9647 acts as a weak agonist in rodent cells.[1][3]

The antagonistic properties of these lactone analogs have been demonstrated in their ability to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by calcitriol.[1] Furthermore, these compounds can inhibit bone resorption.[1] The mechanism of antagonism is thought to involve a unique conformational change in the VDR upon ligand binding, which affects the interaction with coactivator proteins.[7]

Experimental Protocols

Competitive Radioligand Binding Assay for VDR

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to the VDR.

Materials:

-

Receptor Source: Purified recombinant VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kₔ.

-

Test Compound: this compound or its analogs at serial dilutions.

-

Unlabeled Ligand: A high concentration of unlabeled calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

-

Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, receptor preparation, radioligand, and the test compound or control.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the bound from free radioligand using either the HAP method (centrifugation and washing of the HAP pellet) or by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Osteoclast Differentiation Assay (TRAP Staining)

This protocol describes a method to assess the effect of this compound on osteoclast formation.

Materials:

-

Bone marrow cells or RAW 264.7 macrophage cell line.

-

Alpha-MEM or DMEM supplemented with FBS.

-

M-CSF (Macrophage Colony-Stimulating Factor).

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand).

-

Test compound (this compound).

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.

Procedure:

-

Cell Seeding: Plate bone marrow cells or RAW 264.7 cells in a multi-well plate.

-

Differentiation Induction: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.

-

Treatment: Concurrently treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 5-7 days, replacing the medium as required.

-

TRAP Staining: Fix the cells and stain for TRAP activity according to the manufacturer's protocol.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.

Quantification of this compound in Serum by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in biological samples.

Workflow:

-

Sample Preparation:

-

Protein Precipitation: Precipitate proteins in the serum sample using a suitable organic solvent (e.g., acetonitrile).

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract the analytes from the supernatant. SPE with a C18 or similar cartridge is commonly used for cleanup and concentration.

-

-

Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, derivatize the extracted analytes with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[8]

-

LC Separation:

-

Column: Use a high-resolution reversed-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

LC-MS/MS Workflow for this compound Quantification.

Conclusion

This compound, the (23S,25R) stereoisomer in its natural form, is a major metabolite of calcitriol. Its discovery and characterization have revealed a molecule with distinct biological properties compared to its potent precursor. While exhibiting a lower affinity for the VDR, this compound and its synthetic analogs have been instrumental in elucidating the structure-activity relationships of VDR ligands. The antagonistic properties of certain lactone derivatives highlight their potential as pharmacological tools and therapeutic leads. Further research into the specific gene regulatory networks modulated by this compound and its in vivo physiological roles will continue to deepen our understanding of vitamin D metabolism and its impact on human health.

References

- 1. Association of Anabolic Effect of Calcitriol with Osteoclast-Derived Wnt 10b Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (23S)- and (23R)-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactone function as antagonists of vitamin D receptor-mediated genomic actions of 1alpha,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Large-scale in silico and microarray-based identification of direct 1,25-dihydroxyvitamin D3 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 1,25-dihydroxyvitamin D3 on alkaline phosphatase activity and collagen synthesis in osteoblastic cells, clone MC3T3-E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijbio.com [ijbio.com]

The Calcitriol Lactone Biosynthesis Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D, plays a crucial role in calcium and phosphate (B84403) homeostasis. Its biological activity is tightly regulated not only through its synthesis but also through its catabolism into less active metabolites. The primary enzyme responsible for this catabolic process is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). CYP24A1 catalyzes the inactivation of calcitriol through two main oxidative pathways: the C-24 oxidation pathway leading to calcitroic acid and the C-23 oxidation pathway which results in the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its enzymatic steps, regulation, quantitative aspects, and detailed experimental protocols for its study.

The C-23 Oxidation Pathway: Biosynthesis of this compound

The formation of this compound is a multi-step process initiated by the hydroxylation of calcitriol at the C-23 position, catalyzed by CYP24A1. This pathway is considered an alternative catabolic route to the more predominant C-24 oxidation pathway.[1][3]

The key enzymatic steps in the C-23 oxidation pathway leading to this compound are as follows:

-

23-Hydroxylation: The pathway begins with the hydroxylation of 1α,25-dihydroxyvitamin D3 (calcitriol) at the 23-position to form 1α,25-dihydroxy-23(S)-hydroxyvitamin D3.[3][4]

-

Oxidation: This is followed by the oxidation of the 23-hydroxyl group to a ketone, yielding 1α,25-dihydroxy-23-oxovitamin D3.

-

26-Hydroxylation and Lactonization: Subsequent hydroxylation at the C-26 position and intramolecular cyclization (lactonization) leads to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone.[4][5]

Quantitative Data

Quantitative analysis of the this compound pathway is challenging due to the low circulating concentrations of its metabolites. While extensive kinetic data for the C-24 oxidation pathway has been published, specific kinetic parameters for the C-23 pathway are less well-characterized. For comparative purposes, the kinetic parameters for human CYP24A1 metabolism of intermediates in the C-24 oxidation pathway are presented below.

Table 1: Kinetic Parameters of Human CYP24A1 for C-24 Oxidation Pathway Intermediates [6]

| Substrate | Km (mmol·mol phospholipid-1) | kcat (min-1) | kcat/Km |

| 1,24,25-Trihydroxyvitamin D3 | 15 | 34 | 2.27 |

| 24-Oxo-1,25-dihydroxyvitamin D3 | Not Reported | Not Reported | Not Reported |

| 24-Oxo-1,23,25-trihydroxyvitamin D3 | 0.34 | Not Reported | Highest |

Note: The kcat for 24-oxo-1,23,25-trihydroxyvitamin D3 was the lowest, yet it displayed the highest catalytic efficiency (kcat/Km).

Table 2: Representative Serum Concentrations of Vitamin D Metabolites [7][8][9]

| Metabolite | Typical Concentration Range |

| 25-Hydroxyvitamin D3 (Calcifediol) | 15.4 ± 1.1 ng/mL |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 18-78 pg/mL |

| This compound | Low pg/mL range (variable) |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the regulation of its key enzyme, CYP24A1. The expression and activity of CYP24A1 are tightly controlled by several factors, ensuring a fine-tuned balance of active vitamin D levels.

Vitamin D Receptor (VDR)-Mediated Regulation

Calcitriol itself is a potent inducer of CYP24A1 expression. This constitutes a classic negative feedback loop. Calcitriol binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter region of the CYP24A1 gene, leading to increased transcription and subsequent synthesis of the CYP24A1 enzyme.[1]

Parathyroid Hormone (PTH) Regulation

Parathyroid hormone (PTH) plays a crucial role in calcium homeostasis and reciprocally regulates the enzymes involved in calcitriol synthesis and catabolism. PTH suppresses the expression of CYP24A1, thereby decreasing the degradation of calcitriol and increasing its circulating levels. This suppression is primarily mediated through a cAMP/PKA-dependent signaling pathway.

Fibroblast Growth Factor 23 (FGF23) Regulation

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by osteocytes and osteoblasts that regulates phosphate and vitamin D metabolism. FGF23 strongly induces the expression of CYP24A1. This action is mediated through the binding of FGF23 to its receptor complex, which consists of an FGF receptor (FGFR) and the co-receptor α-Klotho. This signaling cascade ultimately leads to increased transcription of the CYP24A1 gene.

Experimental Protocols

The study of the this compound biosynthesis pathway requires sensitive and specific analytical methods to detect and quantify the low-abundance vitamin D metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.

Protocol 1: Quantification of this compound and Other Vitamin D Metabolites in Serum by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of vitamin D metabolites from serum samples.

1. Sample Preparation (Supported Liquid Extraction - SLE) [3]

-

Protein Precipitation and Analyte Extraction:

-

To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Load the supernatant onto an SLE plate.

-

Apply a vacuum to draw the sample into the sorbent.

-

Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each vitamin D metabolite and internal standard are monitored.

-

Protocol 2: CYP24A1 Enzyme Activity Assay using a Two-Hybrid System

This protocol provides a method to assess the enzymatic activity of CYP24A1 in a cellular context.[2]

1. Principle:

This assay utilizes a mammalian two-hybrid system where the activation of a reporter gene is dependent on the interaction of the Vitamin D Receptor (VDR) and the Retinoid X Receptor (RXR). The substrate for CYP24A1, calcitriol, induces this interaction. The activity of co-transfected CYP24A1 will reduce the intracellular concentration of calcitriol, leading to a decrease in the reporter gene signal.

2. Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with expression vectors for:

-

A fusion of the GAL4 DNA-binding domain to VDR (GAL4-VDR).

-

A fusion of the VP16 activation domain to RXR (VP16-RXR).

-

A reporter plasmid containing GAL4 upstream activating sequences driving the expression of a reporter gene (e.g., luciferase).

-

An expression vector for CYP24A1 (or a mutant of interest).

-

-

-

Treatment and Lysis:

-

Treat the transfected cells with varying concentrations of calcitriol.

-

After an incubation period, lyse the cells to release the cellular contents, including the reporter protein.

-

-

Reporter Assay:

-

Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

A decrease in reporter activity in the presence of CYP24A1 compared to a control (e.g., empty vector) indicates CYP24A1 enzymatic activity.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the rate of calcitriol degradation at different substrate concentrations.

-

Logical Relationships and Integrated Control

The biosynthesis of this compound is a highly regulated process that is integrated with overall vitamin D metabolism and calcium/phosphate homeostasis. The interplay between the biosynthetic pathway and its regulatory inputs from VDR, PTH, and FGF23 ensures that the levels of active vitamin D are maintained within a narrow physiological range. Experimental approaches such as LC-MS/MS provide the necessary tools to quantitatively assess the components of this system, allowing researchers to investigate the impact of genetic variations, disease states, and pharmacological interventions on calcitriol metabolism.

Conclusion

The biosynthesis of this compound via the C-23 oxidation pathway represents an important, albeit less predominant, route for the catabolism of active vitamin D. The central role of CYP24A1 in this process and its intricate regulation by VDR, PTH, and FGF23 highlight the complexity of maintaining vitamin D homeostasis. A thorough understanding of this pathway, facilitated by advanced analytical techniques, is crucial for researchers in the fields of endocrinology, bone metabolism, and drug development. Further investigation into the specific kinetics and physiological relevance of the C-23 pathway will continue to enhance our knowledge of vitamin D metabolism and its implications for human health and disease.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcitroic acid, end product of renal metabolism of 1,25-dihydroxyvitamin D3 through C-24 oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Calcitriol Lactone: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcitriol (B1668218) lactone, scientifically known as (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of calcitriol, the hormonally active form of vitamin D3.[1] While calcitriol's role in calcium homeostasis and bone metabolism is well-established, the precise physiological functions of calcitriol lactone remain less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, mechanism of action through the vitamin D receptor (VDR), and its known biological activities. This document also includes detailed experimental protocols for key assays relevant to its study and summarizes the available quantitative data to serve as a resource for researchers in the field.

Introduction

Vitamin D3 is a crucial prohormone that undergoes sequential hydroxylation steps in the liver and kidneys to form its biologically active metabolite, calcitriol (1α,25-dihydroxyvitamin D3). Calcitriol exerts its diverse physiological effects primarily by binding to the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor regulating a multitude of genes.[2] The metabolic inactivation of calcitriol is a critical process for maintaining mineral homeostasis and preventing hypercalcemia. One of the major metabolic pathways involves the conversion of calcitriol to this compound.[3] Although initially considered an inactive metabolite, emerging evidence suggests that this compound may possess unique biological activities, distinct from its precursor.[1][4] Understanding the physiological role of this compound is therefore essential for a complete picture of vitamin D metabolism and signaling.

Biosynthesis of this compound

This compound is synthesized from calcitriol through a series of enzymatic reactions. The primary enzyme responsible for this conversion is the 24-hydroxylase (CYP24A1), a mitochondrial cytochrome P450 enzyme. The expression of CYP24A1 is tightly regulated and is notably induced by calcitriol itself, creating a negative feedback loop to control the levels of the active hormone.[5]

The biosynthetic pathway from calcitriol to this compound involves a C-23 hydroxylation pathway, which is an alternative to the C-24 oxidation pathway that leads to the inactive calcitroic acid.

Figure 1: Biosynthesis pathway of this compound from Calcitriol.

Mechanism of Action: Interaction with the Vitamin D Receptor (VDR)

The biological effects of this compound, similar to calcitriol, are primarily mediated through its interaction with the VDR. The VDR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

References

- 1. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitriol - Wikipedia [en.wikipedia.org]

- 3. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcitriol regulates the expression of the genes encoding the three key vitamin D3 hydroxylases and the drug-metabolizing enzyme CYP3A4 in the human fetal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcitriol Lactone and the Vitamin D Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, exerts its pleiotropic effects primarily through the Vitamin D Receptor (VDR), a ligand-activated transcription factor. A major metabolite of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, commonly known as calcitriol lactone.[1][2] This endogenous compound has garnered significant interest within the scientific community for its distinct biological activities and potential as a therapeutic agent.[1][2] Unlike its precursor, calcitriol, which is a potent VDR agonist, this compound and its synthetic analogues have been shown to exhibit partial agonist and antagonist properties, with their effects being notably species-specific.[2][3]

This technical guide provides a comprehensive overview of the interaction between this compound and the VDR. It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate its mechanism, and visualizes the complex signaling pathways involved. This document is intended to serve as a core resource for researchers and professionals in the fields of endocrinology, molecular biology, and drug development.

Core Interaction: this compound and the Vitamin D Receptor

The biological actions of this compound are mediated through its binding to the VDR, a member of the nuclear receptor superfamily.[1][2] Upon binding, the VDR typically forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The interaction of this compound with the VDR is nuanced. While it binds to the receptor, its subsequent actions can differ significantly from that of the full agonist, calcitriol. Research on this compound analogues, such as TEI-9647, has revealed a fascinating species-specific duality: they act as VDR antagonists in human cells while functioning as agonists in rodent cells.[3] This differential activity is attributed to structural differences in the C-terminal region of the VDR between species.[3]

As an antagonist in human cells, this compound analogues have been shown to inhibit the VDR-RXR heterodimerization and the subsequent recruitment of coactivators, which are essential for initiating gene transcription.[5] This antagonistic activity makes this compound and its derivatives promising candidates for conditions where dampening of VDR signaling is desirable.

Quantitative Data on VDR Interaction

The binding affinity and functional potency of ligands for the VDR are critical parameters for understanding their biological effects. While direct quantitative data for the natural (23S,25R)-calcitriol lactone is limited in publicly available literature, studies on its analogues provide valuable insights.

| Ligand | Parameter | Value | Receptor/System | Comments |

| Calcitriol | IC₅₀ (VDR Binding) | 0.4 nM | Vitamin D Receptor | Demonstrates high-affinity binding.[6] |

| EC₅₀ (Transcriptional Activation) | 0.01 nM | Human Osteosarcoma (HOS) cells | Potent agonist activity.[6] | |

| (23S,25S)-DLAM-1P | Relative Binding Affinity | 36.4-fold weaker than calcitriol | Chick VDR | A lactam analogue of this compound. |

| (23S,25S)-DLAM-2P | Relative Binding Affinity | 12.6-fold weaker than calcitriol | Chick VDR | A lactam analogue of this compound with higher affinity than DLAM-1P. |

| TEI-9647 | Antagonistic Activity | - | Human VDR | Inhibits 1α,25-(OH)₂D₃-induced gene expression.[5] |

| Agonistic Activity | - | Rat VDR | Activates VDR-mediated gene expression.[3] |

Experimental Protocols

The characterization of the this compound-VDR interaction relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

-

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) of this compound for the VDR.

-

Principle: A radiolabeled ligand (e.g., [³H]calcitriol) competes with an unlabeled ligand (this compound) for binding to the VDR. The amount of radioactivity bound to the receptor is measured at various concentrations of the unlabeled ligand.

-

Materials:

-

Purified recombinant VDR or nuclear extracts from VDR-expressing cells.

-

Radiolabeled calcitriol ([³H]1α,25(OH)₂D₃).

-

Unlabeled this compound (test compound).

-

Unlabeled calcitriol (for determining non-specific binding).

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol).

-

Hydroxylapatite slurry or glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

Incubate a constant amount of VDR and [³H]calcitriol with varying concentrations of unlabeled this compound. A parallel incubation with a high concentration of unlabeled calcitriol is used to determine non-specific binding.

-

After incubation to reach equilibrium, separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a ligand as either an agonist or antagonist.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) for agonistic activity or the half-maximal inhibitory concentration (IC₅₀) for antagonistic activity of this compound.

-

Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE. Agonist binding to the VDR activates transcription of the luciferase gene, leading to light emission upon addition of a substrate. Antagonists inhibit this activation.

-

Materials:

-

Mammalian cell line (e.g., HEK293, COS-1).

-

VDR expression plasmid.

-

VDRE-luciferase reporter plasmid.

-

Transfection reagent.

-

Calcitriol (agonist control).

-

This compound (test compound).

-

Luciferase assay substrate and buffer.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the VDR expression and VDRE-luciferase reporter plasmids.

-

After an incubation period, treat the cells with varying concentrations of this compound. For antagonist assays, co-treat with a fixed concentration of calcitriol.

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the normalized luciferase activity against the ligand concentration to determine the EC₅₀ or IC₅₀.

-

Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions, such as the heterodimerization of VDR and RXR or the recruitment of coactivators/corepressors.

-

Objective: To determine if this compound affects the interaction between VDR and RXR, or between VDR and co-regulatory proteins.

-

Principle: An antibody specific to a "bait" protein (e.g., VDR) is used to pull down the entire protein complex from a cell lysate. The presence of "prey" proteins (e.g., RXR, coactivators) in the precipitate is then detected by Western blotting.

-

Materials:

-

Cells expressing the proteins of interest.

-

Lysis buffer.

-

Antibody against the bait protein (e.g., anti-VDR).

-

Protein A/G-conjugated beads.

-

Wash buffer.

-

Elution buffer.

-

Antibodies against the prey proteins for Western blotting.

-

-

Procedure:

-

Lyse cells treated with or without this compound.

-

Incubate the cell lysate with the anti-VDR antibody.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against RXR or specific co-regulators to detect their presence in the immunoprecipitated complex.

-

Signaling Pathways and Molecular Interactions

The binding of a ligand to the VDR initiates a cascade of events that ultimately leads to the regulation of gene expression. The nature of this cascade is dependent on whether the ligand is an agonist or an antagonist.

VDR Agonist (Calcitriol) Signaling Pathway

As a full agonist, calcitriol binding to the VDR induces a conformational change in the receptor that promotes the dissociation of corepressors and the recruitment of coactivators. This coactivator complex, which often includes histone acetyltransferases (HATs), facilitates the unwinding of chromatin and the initiation of transcription by RNA polymerase II.

VDR Antagonist (this compound Analogue) Mechanism

In contrast, an antagonist like a this compound analogue binds to the VDR but induces a different conformational change. This altered conformation prevents the stable recruitment of coactivators and may even stabilize the binding of corepressors. As a result, the transcriptional machinery is not effectively assembled at the VDRE, and gene expression is inhibited.

Conclusion

This compound represents a fascinating endogenous modulator of the Vitamin D signaling pathway. Its ability, and that of its analogues, to act as partial agonists or antagonists of the VDR opens up new avenues for therapeutic intervention in a variety of diseases. While much has been learned from the study of its synthetic derivatives, a deeper understanding of the precise quantitative and structural aspects of the interaction between the natural this compound and the VDR is still needed. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore this intriguing molecule and its potential in drug discovery and development. Future research, including X-ray crystallography of the this compound-VDR complex and more extensive quantitative binding and functional assays, will be crucial in fully elucidating its role in human physiology and pathology.

References

- 1. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (23S)- and (23R)-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactone function as antagonists of vitamin D receptor-mediated genomic actions of 1alpha,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Biological Activity of Calcitriol Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218) lactone, specifically the (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone isomer, is a major metabolite of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D.[1][2] While calcitriol is a well-established regulator of calcium homeostasis and cellular processes, the biological activities of its metabolites, including calcitriol lactone, are less characterized.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with the Vitamin D Receptor (VDR), downstream signaling pathways, and effects on cellular processes. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of Vitamin D analogs.

Core Biological Activity: Interaction with the Vitamin D Receptor (VDR)

The biological effects of this compound are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2] The binding affinity of the naturally occurring (23S,25R) diastereomer of this compound to the VDR is significantly lower than that of calcitriol.

Quantitative VDR Binding Affinity Data

The following table summarizes the relative competitive index (RCI) for VDR binding of this compound diastereomers compared to calcitriol.

| Compound | Diastereomer | Relative Competitive Index (RCI)* | Reference |

| Calcitriol | - | 100 | [3] |

| This compound | (23S,25R) | 0.17 | [3] |

| This compound | (23R,25S) | 0.22 | [3] |

| This compound | (23R,25R) | 2.27 | [3] |

| This compound | (23S,25S) | 7.90 | [3] |

*The Relative Competitive Index (RCI) is a measure of the compound's ability to displace radiolabeled calcitriol from the chick intestinal VDR. An RCI of 100 is assigned to calcitriol.

Signaling Pathways

This compound, through its interaction with the VDR, modulates gene expression via the genomic signaling pathway. While non-genomic actions have been described for calcitriol, they are less characterized for this compound.

Genomic Signaling Pathway

The genomic signaling pathway of this compound involves its binding to the VDR, which leads to a cascade of events culminating in the regulation of target gene transcription.

Genomic signaling pathway of this compound.

Effects on Cellular Processes

The biological activity of this compound manifests in its effects on various cellular processes, including cell proliferation, differentiation, and bone metabolism.

Cell Proliferation and Differentiation

Studies on the effects of this compound on cell proliferation have shown varied results depending on the cell type and the specific diastereomer used. The naturally occurring (23S,25R)-calcitriol lactone has been observed to have little effect on the protein and DNA content of osteoblastic cells (clone MC3T3-E1).[4] In contrast, the synthetic analog TEI-9647, a derivative of this compound, has been shown to inhibit the differentiation of human leukemia (HL-60) cells induced by calcitriol.[2]

Bone Metabolism

This compound diastereomers exhibit distinct effects on calcium metabolism. While some isomers stimulate intestinal calcium transport and bone calcium mobilization, the naturally occurring (23S,25R) isomer is significantly less potent in these activities compared to calcitriol.[3] Interestingly, both the (23S,25R) and (23R,25S) diastereomers have been shown to decrease serum calcium levels 24 hours after administration in vivo.[3] Furthermore, the (23S,25R)-lactone can inhibit bone resorption induced by 1α,25-(OH)2D3.[4]

Experimental Protocols

VDR Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the VDR.

Workflow for VDR Radioligand Binding Assay.

Methodology:

-

Receptor Preparation: Prepare a source of VDR, such as nuclear extracts from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant VDR.

-

Reaction Setup: In a microtiter plate, combine the VDR preparation, a fixed concentration of radiolabeled calcitriol (e.g., [3H]-1α,25(OH)2D3), and varying concentrations of unlabeled this compound.

-

Controls: Include wells for total binding (VDR + radioligand) and non-specific binding (VDR + radioligand + a high concentration of unlabeled calcitriol).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Separate the VDR-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) precipitation, where the HAP slurry binds the receptor-ligand complex.

-

Washing: Wash the HAP pellets to remove unbound radioligand.

-

Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot this against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of a chosen cell line.

Methodology:

-

Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or a keratinocyte line like HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the concentration of this compound to determine the IC50 value, if applicable.

Gene Expression Analysis by qPCR

This protocol describes how to analyze changes in the expression of VDR target genes in response to this compound treatment using quantitative real-time PCR (qPCR).

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., osteoblasts, keratinocytes) and treat with various concentrations of this compound or a vehicle control for a specific duration.

-

RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., VDR, CYP24A1, RANKL, Osteopontin), and a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probes). Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control.

Conclusion

This compound, particularly the (23S,25R) diastereomer, exhibits distinct biological activities that differ significantly from its parent compound, calcitriol. Its lower affinity for the VDR and its varied effects on cellular processes such as proliferation, differentiation, and bone metabolism suggest a more nuanced role in Vitamin D signaling. The antagonistic properties of some of its synthetic analogs highlight the potential for developing novel VDR modulators based on the this compound scaffold. Further research is warranted to fully elucidate the physiological and pathophysiological significance of this compound and to explore its therapeutic potential in various diseases.

References

- 1. The difference of biological activity among four diastereoisomers of 1 alpha,25-dihydroxycholecalciferol-26,23-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Endogenous Functions of Calcitriol Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218) lactone, with the stereochemical designation (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone, is a major endogenous metabolite of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D. While historically viewed as a product of the calcitriol catabolism pathway, emerging evidence suggests that calcitriol lactone possesses its own distinct biological activities. This technical guide provides a comprehensive overview of the known endogenous functions of this compound, with a focus on its interaction with the Vitamin D Receptor (VDR), its role in bone metabolism and cell differentiation, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

The Vitamin D endocrine system plays a crucial role in maintaining calcium and phosphate (B84403) homeostasis, bone health, and modulating immune function and cell proliferation.[1][2] The primary effector of this system is calcitriol, which exerts its effects by binding to the nuclear Vitamin D Receptor (VDR). Calcitriol undergoes metabolic inactivation through a series of hydroxylation reactions, leading to the formation of various metabolites. Among these, this compound is a significant product, formed via hydroxylation at C-23 and C-26 followed by lactonization.[3] While initially considered an inactive byproduct, studies have revealed that this compound can bind to the VDR and exhibit biological effects, some of which are distinct from those of calcitriol.[1][4] This guide aims to consolidate the current understanding of the endogenous functions of this compound, providing a technical resource for researchers exploring its physiological significance and therapeutic potential.

Metabolism and Synthesis of this compound

The formation of this compound is a key step in the C-23 oxidation pathway of calcitriol metabolism. This process involves the sequential hydroxylation of calcitriol, with C-23 hydroxylation preceding C-26 hydroxylation.[3]

Metabolic Pathway

Caption: Biosynthetic pathway of this compound from calcitriol.

Interaction with the Vitamin D Receptor (VDR)

This compound exerts its biological effects primarily through binding to the VDR, a ligand-activated transcription factor.[4] The binding affinity of this compound to the VDR is lower than that of calcitriol.

Quantitative Data: VDR Binding Affinity

| Compound | Relative Competitive Index (RCI) | Reference |

| Calcitriol | 100 | [5] |

| This compound ((23S,25R)-isomer) | 0.17 | [5] |

The Relative Competitive Index (RCI) is a measure of the ability of a compound to compete with radiolabeled calcitriol for binding to the VDR. An RCI of 100 is assigned to calcitriol.

Endogenous Functions

The biological activities of this compound are still under investigation, but current evidence points to its involvement in bone metabolism and cell differentiation.

Bone Metabolism

Some studies suggest that this compound may have a stimulatory effect on bone formation. However, other reports indicate that certain stereoisomers of this compound can decrease serum calcium levels, suggesting a more complex role in calcium homeostasis.[5] For instance, the (23S,25R) and (23R,25S) isomers of 1α,25(OH)2D3-26,23-lactone have been shown to decrease serum calcium levels 24 hours after administration.[5]

Cell Differentiation

Analogues of this compound have been synthesized and studied for their effects on cell differentiation. Notably, some of these analogues, such as (23S)- and (23R)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9647 and TEI-9648), strongly bind to the VDR but do not induce the differentiation of HL-60 promyelocytic leukemia cells.[6] In fact, these compounds can act as antagonists to calcitriol-induced differentiation.[6]

Signaling Pathways

The signaling pathways activated by this compound are largely believed to mirror the classical VDR-mediated genomic pathway of calcitriol, albeit with lower potency due to its reduced VDR affinity. However, the potential for unique or differential modulation of downstream targets exists and warrants further investigation.

Genomic Signaling Pathway of VDR

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[7][8][9]

Caption: VDR-mediated genomic signaling pathway.

Non-Genomic Signaling

Calcitriol is known to elicit rapid, non-genomic effects through membrane-associated VDR, leading to the activation of various second messenger systems.[2][10][11][12][13] Whether this compound can also initiate these non-genomic signaling cascades is an area for future research.

Experimental Protocols

Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound for the VDR.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled form of calcitriol (e.g., [³H]-1α,25(OH)₂D₃) for binding to a source of VDR (e.g., recombinant VDR or nuclear extracts).

Materials:

-

Recombinant human VDR or nuclear extract from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃.

-

Unlabeled this compound and calcitriol (for standard curve).

-

Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).

-

Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound and calcitriol in assay buffer.

-

In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of either unlabeled this compound or calcitriol.

-

Include tubes with only the VDR preparation and radioligand (total binding) and tubes with a high concentration of unlabeled calcitriol (non-specific binding).

-

Incubate the reactions to allow binding to reach equilibrium (e.g., 1-4 hours at 4°C).

-

Separate bound from free radioligand using either HAP slurry (centrifuge and wash pellets) or vacuum filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity in each sample using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Cell Differentiation Assay (HL-60 Cells)

Objective: To assess the effect of this compound on the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Principle: HL-60 cells can be induced to differentiate along the monocytic lineage by VDR agonists. Differentiation is assessed by monitoring the expression of cell surface markers (e.g., CD14) or functional changes, such as the ability to reduce nitroblue tetrazolium (NBT).

Materials:

-

HL-60 cells.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound and calcitriol.

-

Nitroblue tetrazolium (NBT) solution.

-

Phorbol 12-myristate 13-acetate (PMA) or other stimulant for NBT reduction.

-

Phosphate-buffered saline (PBS).

-

Microscope.

Procedure (NBT Reduction Assay):

-

Seed HL-60 cells in a multi-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound, calcitriol (positive control), or vehicle (negative control) for a period of 72-96 hours.

-

After the incubation period, harvest the cells and wash with PBS.

-

Resuspend the cells in a solution containing NBT and a stimulant (e.g., PMA).

-

Incubate the cells to allow for the reduction of NBT by differentiated cells, which results in the formation of a dark blue formazan (B1609692) precipitate.

-

Prepare cytospin slides or view the cells directly under a microscope.

-

Count the percentage of cells containing formazan deposits (NBT-positive cells) out of the total number of cells.

Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)

Objective: To evaluate the effect of this compound on the osteogenic differentiation and mineralization of mesenchymal stem cells (MSCs) or pre-osteoblastic cells.

Principle: Osteogenic differentiation is characterized by the deposition of a calcium-rich extracellular matrix. Alizarin Red S is a dye that specifically stains calcium deposits, which can be visualized and quantified.[14][15][16][17][18]

Materials:

-

MSC or pre-osteoblastic cell line.

-

Osteogenic differentiation medium (e.g., DMEM with 10% FBS, dexamethasone, β-glycerophosphate, and ascorbic acid).

-

This compound and calcitriol.

-

4% Paraformaldehyde (PFA) or 10% formalin in PBS.

-

Alizarin Red S staining solution (e.g., 2% w/v, pH 4.1-4.3).

-

10% Cetylpyridinium (B1207926) chloride (for quantification).

-

Microplate reader.

Procedure:

-

Plate cells in a multi-well plate and allow them to reach confluence.

-

Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound, calcitriol (positive control), or vehicle.

-

Culture the cells for 14-21 days, replacing the medium every 2-3 days.

-

After the culture period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes.[14][15]

-

Wash the fixed cells with deionized water.

-

Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.[17]

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and photograph the red-orange mineralized nodules under a microscope.

-

For quantification, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at a wavelength of approximately 562 nm.

Gene Expression Analysis (Quantitative PCR)

Objective: To quantify the effect of this compound on the expression of VDR target genes (e.g., CYP24A1, OCN, ALP).

Principle: Reverse transcription quantitative PCR (RT-qPCR) is used to measure the amount of specific mRNA transcripts in cells treated with this compound.

Materials:

-

Cells of interest (e.g., osteoblasts, kidney cells).

-

This compound and calcitriol.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

Procedure:

-

Treat cells with this compound, calcitriol, or vehicle for a specified time.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control, normalized to the housekeeping gene.[19][20][21][22]

Western Blot for VDR Expression

Objective: To determine the effect of this compound on the protein expression of the Vitamin D Receptor.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size via gel electrophoresis.

Materials:

-

Cells of interest.

-

This compound and calcitriol.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against VDR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound, calcitriol, or vehicle.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against VDR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[23][24][25][26]

Conclusion

This compound, a major metabolite of calcitriol, is increasingly recognized as a biologically active molecule that can interact with the Vitamin D Receptor and modulate cellular processes. While its binding affinity for the VDR is lower than that of calcitriol, it has demonstrated effects on bone metabolism and cell differentiation. The full spectrum of its endogenous functions and the nuances of its signaling pathways are still being elucidated. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the physiological roles of this compound and explore its potential as a therapeutic agent. Further research is warranted to fully characterize its gene regulatory profile, its potential for non-genomic signaling, and its in vivo efficacy in various physiological and pathological contexts.

References

- 1. Biological activity assessment of the 26,23-lactones of 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 and their binding properties to chick intestinal receptor and plasma vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Article - Journal Bone Fragility [journalbonefragility.com]

- 3. (23S)-1,23,25-Trihydroxyvitamin D3: its biologic activity and role in 1 alpha,25-dihydroxyvitamin D3 26,23-lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (23S)- and (23R)-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactone function as antagonists of vitamin D receptor-mediated genomic actions of 1alpha,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oricellbio.com [oricellbio.com]

- 15. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 16. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 19. Regulation of Osteogenic Differentiation of Rat Bone Marrow Stromal Cells on 2D Nanorod Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. origene.com [origene.com]

- 26. bio-rad.com [bio-rad.com]

An In-Depth Technical Guide to the Calcitriol Lactone Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of Vitamin D3, exerts its pleiotropic effects through the Vitamin D Receptor (VDR), a ligand-activated transcription factor. A major metabolite of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone. While present in significant serum concentrations, the precise signaling cascade of this compound and its physiological relevance are areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, with a focus on its interaction with the VDR, downstream molecular events, and methodologies for its study. Emerging evidence suggests that this compound and its synthetic analogs may function as VDR modulators, exhibiting distinct biological activities compared to calcitriol, thereby opening new avenues for therapeutic development.

Introduction

The Vitamin D endocrine system is critical for calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation. The active form, calcitriol (1α,25-dihydroxyvitamin D3), is synthesized through a multi-step process in the skin, liver, and kidneys. Calcitriol is further metabolized into various compounds, with (23S,25R)-calcitriol lactone being a prominent metabolite.[1][2] The formation of this lactone introduces a significant structural change that may alter its interaction with the VDR and subsequent biological responses. Understanding the signaling cascade of this compound is crucial for elucidating the full spectrum of Vitamin D metabolism and action, and for the rational design of novel VDR-targeting therapeutics.

The this compound Signaling Cascade

The signaling cascade of this compound, like that of calcitriol, is primarily mediated through the Vitamin D Receptor (VDR). However, the specific downstream effects appear to differ, suggesting that this compound may act as a VDR modulator rather than a simple agonist.

Interaction with the Vitamin D Receptor (VDR)

This compound binds to the VDR, a member of the nuclear receptor superfamily.[1][2] Upon binding, the VDR undergoes a conformational change. While direct quantitative binding data for the natural (23S,25R)-calcitriol lactone is not extensively reported in publicly available literature, studies on synthetic analogs provide valuable insights. For instance, a synthetic analog, (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9647), has been shown to bind strongly to the VDR.[3] The binding of a ligand to the VDR is the initiating step for its genomic actions.

VDR Heterodimerization and DNA Binding

Following ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4] The binding of the VDR-RXR complex to VDREs is a critical step in the regulation of gene expression.

Recruitment of Coregulators and Transcriptional Regulation

The transcriptional activity of the VDR-RXR heterodimer is modulated by the recruitment of coactivator or corepressor proteins.

-

Agonist Action (e.g., Calcitriol): When an agonist like calcitriol binds to the VDR, the receptor undergoes a conformational change that facilitates the recruitment of coactivator complexes (e.g., SRC-1, CBP, MED1). These coactivators possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and transcriptional activation of target genes.[2][5]

-

Potential Antagonist Action of this compound Analogs: Studies on synthetic analogs of this compound, such as TEI-9647, suggest an antagonistic mechanism. In human cells, TEI-9647 has been shown to inhibit the transcriptional activity induced by calcitriol.[3][6] This antagonism may be due to the recruitment of corepressor complexes (e.g., NCoR, SMRT) to the VDR-RXR heterodimer, leading to the repression of gene transcription.[5] Intriguingly, the effect of some of these analogs is species-specific, acting as antagonists in human cells and agonists in rodent cells, highlighting the importance of the cellular context.[6] The specific coregulators recruited by the natural this compound-VDR complex remain an area for further research.

The differential recruitment of coactivators and corepressors by calcitriol versus this compound could explain their distinct biological effects.

Quantitative Data

While extensive quantitative data for the natural (23S,25R)-calcitriol lactone are limited in the public domain, data for calcitriol and synthetic analogs of this compound provide a valuable comparative framework.

| Compound | Assay | Target/Cell Line | Value | Reference |

| Calcitriol | VDR Binding Affinity (IC50) | Not Specified | 0.4 nM | [7] |

| Antiproliferative Activity (IC50) | B16-F10 (Melanoma) | 0.24 µM | [8] | |

| Antiproliferative Activity (IC50) | HaCaT (Keratinocytes) | 10⁻⁹ - 10⁻⁶ M (inhibition range) | [8] | |

| (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9647) | VDR Binding | VDR | Strong | [3] |

| Transcriptional Antagonism (IC50) | Cos-1 cells (osteocalcin VDRE) | ~20 nM (to antagonize 1 nM calcitriol) | [9] | |

| Inhibition of HL-60 cell differentiation | HL-60 cells | Potent | [3][10] | |

| (23R)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9648) | VDR Binding | VDR | Strong | [3] |

| Inhibition of HL-60 cell differentiation | HL-60 cells | Potent | [3][10] |

Experimental Protocols

The study of the this compound signaling cascade employs a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Protocol:

-

Receptor Preparation: Prepare nuclear extracts from a VDR-expressing cell line or use purified recombinant VDR.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

VDR preparation

-